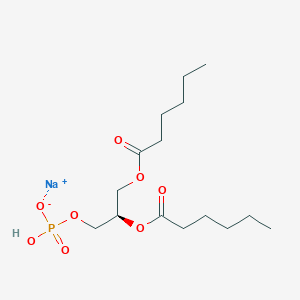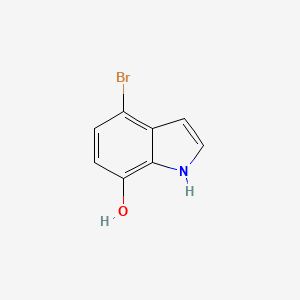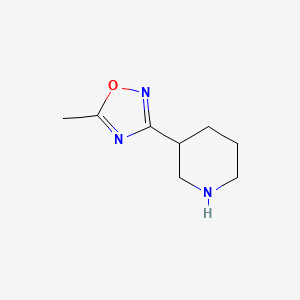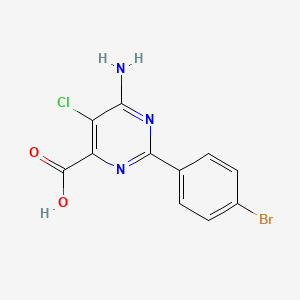
Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate
Descripción general
Descripción
Sodium phosphates are a group of salts derived from sodium and phosphate ions. They are commonly used in food processing, water treatment, and various industrial applications . They exist in several forms, including monosodium phosphate (NaH2PO4), disodium phosphate (Na2HPO4), and trisodium phosphate (Na3PO4) .
Synthesis Analysis
Sodium phosphates can be synthesized through several methods. For instance, disodium phosphate can be produced by neutralizing phosphoric acid with sodium hydroxide .Molecular Structure Analysis
The molecular structure of sodium phosphates involves sodium ions (Na+) and phosphate ions (PO4^3-). The exact structure depends on the specific form of the sodium phosphate .Chemical Reactions Analysis
Sodium phosphates can participate in various chemical reactions. For example, when combined with a strong acid, they can produce phosphoric acid and a corresponding sodium salt .Physical And Chemical Properties Analysis
Sodium phosphates are typically white, crystalline solids that are highly soluble in water . They have a high melting point and are generally stable under normal conditions .Aplicaciones Científicas De Investigación
Application in Polymer Processing
Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11), a compound similar to Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate, is used as a nucleating agent in processing isotactic polypropylene (iPP). It aids in the crystallization of iPP by forming an epitaxial relationship with the polymer, enhancing its physical properties (Yoshimoto et al., 2001).
Role in DNA Structure
The sodium salt of certain phosphate compounds, similar in structure to the target compound, can crystallize in double helix formations with Watson-Crick hydrogen bonding. This suggests potential applications in the study of DNA structures and interactions (Rosenberg et al., 1973).
Interface Properties in Micelle Systems
Sodium bis(2-ethylhexyl) phosphate (NaDEHP), structurally related to the compound , has been used to investigate interface properties in reverse micelle systems. This research provides insights into micropolarity, microviscosity, and interfacial water structure in such systems (Quintana et al., 2012).
Water Structure in Reverse Micelles
Studies on sodium bis(2-ethylhexyl) phosphate in n-heptane have revealed interesting aspects of water structure in reverse micelles, providing valuable data for understanding solubilization processes in different solvents (Li et al., 2000).
Formation of Rodlike Reversed Micelles
Research indicates that sodium bis(2-ethylhexyl) phosphate in n-heptane forms giant rodlike reversed micelles, challenging previous views on micellar structure in nonaqueous media. This suggests potential applications in understanding and manipulating micellar systems (Yu & Neuman, 1994).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-di(hexanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O8P.Na/c1-3-5-7-9-14(16)21-11-13(12-22-24(18,19)20)23-15(17)10-8-6-4-2;/h13H,3-12H2,1-2H3,(H2,18,19,20);/q;+1/p-1/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVQVAHZSAALH-BTQNPOSSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677129 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
CAS RN |
321883-53-8 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)


![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
